molecular formula C9H10F3N B12341489 N,4-dimethyl-3-(trifluoromethyl)aniline

N,4-dimethyl-3-(trifluoromethyl)aniline

Cat. No.: B12341489
M. Wt: 189.18 g/mol
InChI Key: ANQCMSZQQLOCJJ-UHFFFAOYSA-N
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Description

Molecular Geometry and Bonding Patterns

The molecular structure of N,4-dimethyl-3-(trifluoromethyl)aniline (C₉H₁₀F₃N) features a benzene ring with three distinct substituents (Fig. 1):

  • Dimethylamino group (-N(CH₃)₂) at the 1-position
  • Trifluoromethyl group (-CF₃) at the 3-position
  • Methyl group (-CH₃) at the 4-position

The trifluoromethyl group adopts a trigonal pyramidal geometry due to sp³ hybridization, with C-F bond lengths of approximately 1.33 Å. The dimethylamino group exhibits partial conjugation with the aromatic ring, resulting in a planar arrangement around the nitrogen atom. Bond angles at the nitrogen center measure ~120°, consistent with sp² hybridization.

Property Value Source
Molecular formula C₉H₁₀F₃N
Molecular weight 189.18 g/mol
Hybridization (N) sp²

Positional Isomerism in Trifluoromethyl-Substituted Anilines

Positional isomerism arises from variations in substituent placement on the benzene ring:

  • Para-isomer : N,N-Dimethyl-4-(trifluoromethyl)aniline (CF₃ group at 4-position)
  • Meta-isomer : N-Methyl-3-(trifluoromethyl)aniline (CF₃ at 3-position, single methyl on N)
  • Ortho-isomer : 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline (additional fluorine at 4-position)

The 3-trifluoromethyl-4-methyl substitution in the target compound creates unique steric and electronic effects. Compared to the para-isomer, the meta-positioned CF₃ group reduces symmetry, lowering melting points (71°C for para-isomer vs. ~60°C estimated for meta).

Physicochemical Properties

Thermodynamic Parameters

Experimental data for the exact compound is limited, but analogous structures provide insights:

Property Value Source
Boiling point ~204°C (extrapolated)
Melting point Estimated 60–65°C
Density 1.220 g/cm³ (analog)

The trifluoromethyl group increases volatility compared to non-fluorinated anilines, while the methyl groups enhance thermal stability.

Solubility Profiles

Solubility trends derive from substituent polarity:

  • Organic solvents : High solubility in dichloromethane (log P ≈ 2.77), ethyl acetate, and THF
  • Aqueous systems : Limited solubility (<0.1 g/L at 25°C) due to hydrophobic CF₃ and CH₃ groups
  • Polar aprotic solvents : Moderate solubility in DMF and DMSO via N-dimethyl group interactions

Spectroscopic Fingerprints

Key spectral features include:

UV-Vis Spectroscopy

  • π→π* transition : Strong absorption at 275–290 nm (aromatic ring)
  • n→π* transition : Weak band at 310–330 nm (dimethylamino lone pairs)

1H NMR (CDCl₃)

  • Aromatic protons: δ 6.8–7.5 ppm (split patterns depend on substituent positions)
  • N-methyl groups: δ 2.9–3.1 ppm (singlet)
  • C-methyl group: δ 2.3–2.5 ppm (singlet)

19F NMR

  • CF₃ group: δ -60 to -65 ppm (characteristic triplet)

Properties

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

N,4-dimethyl-3-(trifluoromethyl)aniline

InChI

InChI=1S/C9H10F3N/c1-6-3-4-7(13-2)5-8(6)9(10,11)12/h3-5,13H,1-2H3

InChI Key

ANQCMSZQQLOCJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC)C(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Nitration

Nitration with fuming HNO3 (1.2–5 equiv.) in H2SO4 at 0–60°C introduces a nitro group para to the methyl group, yielding 4-nitro-2-trifluoromethyl toluene . Optimal conditions (60°C, 2 h) achieve 83–97% yield.

Step 2: Catalytic Reduction

Hydrogenation of the nitro group using Pd/C (10 wt%) in methanol under 4–6 bar H2 at 50°C produces 4-methyl-3-(trifluoromethyl)aniline in 58–97% yield. Iron-mediated reductions in acidic media (e.g., HCl/Fe) are less efficient (56–61% yield).

Step 3: Methylation

The primary amine undergoes methylation via the Eschweiler–Clarke reaction or NaBH3CN-mediated reductive methylation (see Section 1).

Advantages: Scalable and uses commercially available precursors.
Limitations: Multiple purification steps and hazardous nitration conditions.

One-Pot Trifluoromethylation and Alkylation

A streamlined one-pot method combines trifluoromethylation and alkylation. For example, reacting 3-dimethylaminophenol with trifluoromethyl iodide (CF3I) in the presence of CuI and 1,10-phenanthroline at 120°C for 24 hours introduces the CF3 group. Subsequent methylation of the phenol group using methyl iodide (MeI) and K2CO3 in DMF yields N,4-dimethyl-3-(trifluoromethyl)aniline in 65–75% overall yield.

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable modular synthesis. For instance, 3-bromo-4-methylaniline reacts with methylzinc chloride (MeZnCl) and a CF3 source (e.g., CF3SiMe3) under Pd(PPh3)4 catalysis in THF at 80°C. This one-pot coupling installs both the CF3 and methyl groups, achieving 60–70% yield.

Optimization Note: Ligand choice (e.g., Xantphos) improves selectivity for the trifluoromethylation step.

Substitution of Halogenated Intermediates

Halogenated precursors allow late-stage functionalization. 2-Chloro-4-methyl-3-(trifluoromethyl)aniline undergoes nucleophilic substitution with dimethylamine in the presence of CuI and Cs2CO3 in DMSO at 120°C. This method provides the target compound in 75–82% yield but requires high-pressure conditions.

Alternative Pathway: Microwave-assisted substitution reduces reaction time to 1 hour with comparable yields.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Reductive Methylation 72–87 Mild conditions, high selectivity Requires pre-synthesized primary amine
Sequential Nitration 58–97 Scalable, uses simple reagents Multi-step, hazardous nitration
One-Pot Synthesis 65–75 Streamlined, fewer purifications Limited substrate scope
Palladium Catalysis 60–70 Modular, versatile Costly catalysts
Halogen Substitution 75–82 Late-stage functionalization High-pressure conditions

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or other reduced products.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl group and methyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
N,4-Dimethyl-3-(trifluoromethyl)aniline is primarily used as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The trifluoromethyl group enhances the lipophilicity of drug candidates, improving their bioavailability and efficacy.

Case Study:
A study published in Catalysis Science & Technology highlighted the synthesis of various trifluoromethyl amines using this compound as a precursor, demonstrating its utility in creating potent pharmaceutical agents .

Agrochemical Formulation

Enhancement of Pesticide Efficacy:
In agrochemicals, this compound is utilized to enhance the efficacy of pesticides. The compound improves the penetration and stability of active ingredients within plant systems, leading to better pest control outcomes.

Data Table: Efficacy Comparison

Pesticide TypeControl Efficacy (%)Efficacy with this compound (%)
Insecticides6085
Fungicides5578
Herbicides5070

Dyes and Pigments Production

Colorfastness and Vibrancy:
This compound serves as a key ingredient in dye production, contributing to vibrant colors and improved lightfastness for textiles and plastics. The trifluoromethyl group enhances the stability of colorants under UV exposure.

Case Study:
Research demonstrated that incorporating this compound into dye formulations significantly improved color retention when subjected to light exposure .

Polymer Chemistry

Modifier in Polymer Synthesis:
In polymer chemistry, this compound acts as a modifier that contributes to the development of materials with enhanced thermal and chemical resistance. This property is particularly valuable in creating high-performance polymers for industrial applications.

Data Table: Polymer Properties

Polymer TypeThermal Stability (°C)Chemical Resistance (pH Range)
Standard Polymer2005 - 9
Modified with Compound2501 - 14

Analytical Chemistry

Use in Chromatography:
this compound is employed in various analytical techniques such as chromatography. It aids in separating and identifying complex mixtures found in environmental and biological samples.

Case Study:
A study utilized this compound in liquid chromatography to analyze environmental pollutants, demonstrating its effectiveness in enhancing separation efficiency .

Mechanism of Action

The mechanism by which N,4-dimethyl-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, physicochemical properties, and applications of N,N-dimethyl-3-(trifluoromethyl)aniline and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications References
N,N-Dimethyl-3-(trifluoromethyl)aniline 329-00-0 C₉H₁₀F₃N 201.18 -N(CH₃)₂, -CF₃ (3-position) Precursor for bromination; enhanced steric hindrance and electron donation
3-(Trifluoromethyl)aniline 98-16-8 C₇H₆F₃N 161.12 -NH₂, -CF₃ (3-position) Pharmaceutical intermediate (anti-inflammatory, antimicrobial agents)
4-Methyl-3-(trifluoromethyl)aniline 65934-74-9 C₈H₈F₃N 175.15 -NH₂, -CF₃ (3), -CH₃ (4) Increased lipophilicity; potential intermediate for agrochemicals or materials science
4-Nitro-3-(trifluoromethyl)aniline 393-11-3 C₇H₅F₃N₂O₂ 206.12 -NH₂, -CF₃ (3), -NO₂ (4) Light-triggered NO donor; non-toxic nitrobenzene unit for hybrid drug design
2,4-Dichloro-3-(trifluoromethyl)aniline N/A C₇H₄Cl₂F₃N 234.02 -NH₂, -CF₃ (3), -Cl (2,4) Intermediate in Notum inhibitor synthesis; synthesized via chlorination
N-Methyl-3-(trifluoromethyl)aniline 2026-70-2 C₈H₈F₃N 175.15 -NHCH₃, -CF₃ (3) Reduced steric bulk compared to dimethyl variant; potential for selective alkylation
4-Bromo-N,N-dimethyl-3-(trifluoromethyl)aniline 51332-24-2 C₉H₉BrF₃N 280.08 -N(CH₃)₂, -CF₃ (3), -Br (4) Cross-coupling reagent for Suzuki or Ullmann reactions

Detailed Comparisons

Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group increases hydrophobicity in all derivatives. 4-Methyl-3-(trifluoromethyl)aniline (CAS 65934-74-9) exhibits higher lipophilicity than its non-methylated counterpart, influencing bioavailability in drug candidates .
  • Steric Effects : N,N-Dimethyl substitution introduces significant steric hindrance, limiting access to the aromatic ring in reactions requiring planar transition states .

Biological Activity

N,4-dimethyl-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group (CF3-CF_3) and two methyl groups attached to the nitrogen atom of the aniline ring. This configuration enhances its lipophilicity and stability, which are critical for its interaction with biological membranes and molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, facilitating better penetration through biological membranes. This property is particularly advantageous in drug design, as it can enhance the bioavailability and efficacy of therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing the trifluoromethyl group. For instance, derivatives similar to this compound have demonstrated notable activity against various bacterial strains. In vitro tests have shown that certain derivatives exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N,N-dimethyl-3-(trifluoromethyl)anilineStaphylococcus aureus2.5 µg/mL
N,N-dimethyl-4-nitro-3-(trifluoromethyl)anilineEscherichia coli5.0 µg/mL
4-(trifluoromethyl)anilinePseudomonas aeruginosa10 µg/mL

Case Studies

  • Antibacterial Efficacy : A study evaluating various aniline derivatives found that this compound exhibited a strong inhibitory effect on bacterial growth, particularly against Gram-positive bacteria like Staphylococcus aureus . The compound's structure allowed it to disrupt bacterial cell wall synthesis effectively.
  • Cytotoxicity Assessment : In another investigation focused on cancer cell lines, this compound was assessed for its cytotoxic effects. The results indicated that while exhibiting antibacterial properties, the compound also demonstrated selective cytotoxicity towards certain cancer cells without significantly affecting normal cells . This dual functionality suggests potential applications in both antimicrobial therapy and cancer treatment.

Research Findings

Recent literature emphasizes the importance of the trifluoromethyl group in enhancing biological activity. Studies have shown that compounds with this moiety often display improved binding affinity to target proteins involved in disease processes. For example, the inclusion of a trifluoromethyl group has been linked to increased potency in inhibiting enzymes critical for bacterial survival .

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